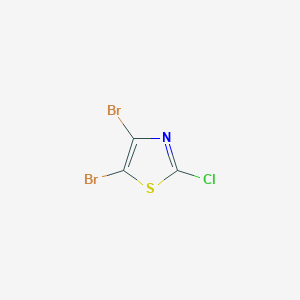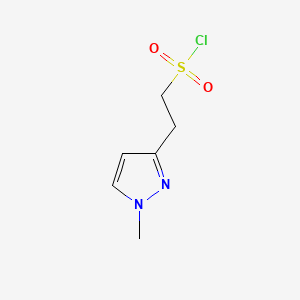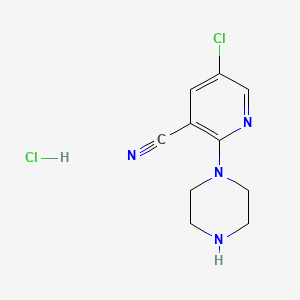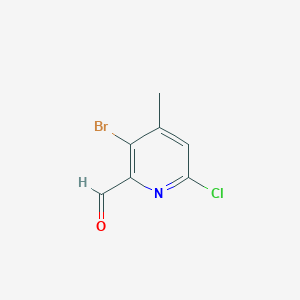![molecular formula C8H8N4 B15320988 Imidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B15320988.png)
Imidazo[1,2-a]pyridine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridine-2-carboximidamide is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a fused ring structure comprising an imidazole ring and a pyridine ring, which imparts unique chemical properties and biological activities[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of 2-aminopyridine with ethyl 3-bromo-2-oxopropanoate in refluxing ethanol. This reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure settings, to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives[_{{{CITATION{{{_4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Substitution: Substitution reactions at different positions on the ring structure can lead to the formation of a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with different electronic properties.
Substitution Products: Substituted derivatives with varied biological activities.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.
Biology: It exhibits biological activities, such as anti-inflammatory and antitubercular properties, making it a candidate for drug development[_{{{CITATION{{{_4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-.
Medicine: Research has explored its use in developing therapeutic agents for treating diseases like tuberculosis and inflammation[_{{{CITATION{{{_4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
Imidazo[1,2-a]pyridine-2-carboximidamide is compared with other similar compounds, such as imidazo[1,2-a]pyridine-2-carboxylic acid and imidazo[1,2-a]pyridine-2-carbohydrazide[_{{{CITATION{{{4{Acute and chronic anti-inflammatory evaluation of imidazo 1,2-[{{{CITATION{{{_3{Synthesis and cytotoxic activity evaluation of novel imidazopyridine ...](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-023-01073-3). While these compounds share structural similarities, this compound stands out due to its unique functional groups and biological activities.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-2-carboxylic acid
Imidazo[1,2-a]pyridine-2-carbohydrazide
Other imidazo[1,2-a]pyridine derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridine-2-carboximidamide |
InChI |
InChI=1S/C8H8N4/c9-8(10)6-5-12-4-2-1-3-7(12)11-6/h1-5H,(H3,9,10) |
InChI Key |
BZNBLMFOZBKSCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol](/img/structure/B15320963.png)





